Synephrine tartrate
Overview
Description
Synephrine tartrate is a useful research compound. Its molecular formula is 2C9H13NO2.C4H6O6 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardio-Circulatory Effects
Synephrine tartrate, differing from epinephrine in its chemical structure, has been studied for its effects on the cardio-circulatory system in humans. Early research indicated that this compound's cardiac augmentor effect is relatively greater than its vasoconstrictor action, and it dilates the coronary vessels markedly. It was used in some clinical contexts in Germany as an alternative to epinephrine but not widely adopted due to low potency and limited information on human effects (Keys & Violante, 1942).
Pharmacokinetics and Metabolism
The physiological disposition of synephrine in humans has been investigated, particularly its pharmacokinetics and metabolism. Studies showed that following intravenous infusion, about 80% of the administered radioactivity was recovered in urine, with two-thirds being deaminated p-hydroxymandelic acid. These studies highlight synephrine's comparable pharmacokinetic parameters to other sympathomimetics, with a biological half-life of about 2 hours (Hengstmann & Aulepp, 1978).
Fat Oxidation During Exercise
Research into the effects of p-synephrine on substrate oxidation during exercise has shown that it increases whole-body fat oxidation. A study found that acute ingestion of p-synephrine augmented fat oxidation during prolonged and constant-intensity exercise, without altering energy expenditure. This effect, although small in magnitude, indicates a potential application of p-synephrine in weight management and sports performance (Gutiérrez-Hellín, Ruíz-Moreno, & Del Coso, 2019).
Analytical Methods for Alkaloids in Citrus Aurantium
Synephrine is a primary compound in Citrus aurantium (bitter orange), widely used for obesity treatment. Various analytical methods, including chromatographic and electrophoretic techniques, have been developed for qualitative and quantitative determination of synephrine and other alkaloids in Citrus aurantium. These methods are crucial for ensuring the safety and efficacy of Citrus aurantium-based supplements and for understanding the pharmacological activities of synephrine (Pellati & Benvenuti, 2007).
Receptor-Binding Properties and Pharmacological Effects
Synephrine's receptor-binding characteristics differ from related amines, providing an explanation for its distinct pharmacological effects and limited adverse effects. This research is important for understanding how synephrine functions at a molecular level and its potential therapeutic applications (Stohs, Preuss, & Shara, 2011).
Mechanism of Action
Synephrine tartrate, also known as Oxedrine tartrate, is a naturally occurring alkaloid . It is present in approved drug products as neo-synephrine, its m-substituted analog . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the Alpha-1 adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .
Mode of Action
This compound interacts with its targets by acting as an agonist to the Alpha-1 adrenergic receptors . This interaction triggers a series of biochemical reactions that result in longer acting adrenergic effects compared to norepinephrine .
Biochemical Pathways
This compound affects the adrenergic signaling pathway. When it binds to the Alpha-1 adrenergic receptors, it stimulates the release of intracellular calcium ions, leading to muscle contraction and vasoconstriction . This can result in increased blood pressure and heart rate .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed into the bloodstream . The peak plasma concentration is reached at 1-2 hours, with an elimination half-life of about 2 hours . About 80% of the administered radioactivity is recovered in urine . The bioavailability of this compound is calculated to be only 22% .
Result of Action
The molecular and cellular effects of this compound’s action include increased metabolic rate, inhibition of glucose production, thermogenic activity, and influence on enzyme activity . It also exhibits anti-inflammatory and anti-cancer activity in various in vitro and animal models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effects can be influenced by factors such as the individual’s metabolic rate, the presence of other drugs or substances, and physiological conditions . .
Safety and Hazards
Future Directions
While synephrine has been used to promote weight loss, its safety and efficacy have not been fully established . Further studies are needed to confirm evidence of its safety and efficacy . There is also potential for synephrine usage as a template for the synthesis of new generation of non-steroidal SEGRAs .
Biochemical Analysis
Biochemical Properties
Synephrine tartrate is known to interact with several enzymes, proteins, and other biomolecules. The biosynthesis of this compound in Citrus species is believed to follow the pathway: tyrosine → tyramine → N-methyltyramine → synephrine, involving the enzymes tyrosine decarboxylase in the first step, tyramine N-methyltransferase in the second, and N-methyl-tyramine-β-hydroxylase in the third .
Cellular Effects
This compound has been reported to have anti-inflammatory and anti-cancer activity in various in vitro and animal models . It has been shown to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells in a dose-dependent manner, significantly suppress cell migration and invasion, and reduce the growth of human ESCC xenografts in nude mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to and activate β3-Adrenergic receptors, contributing to thermogenesis, lipolysis, glucose, and cholesterol metabolism . It also has the potential to reduce food intake .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBAIXGUQOHKI-CEAXSRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985819 | |
Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16589-24-5, 67-04-9 | |
Record name | Synephrine tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016589245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXEDRINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I99I5995J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chemical structure of Synephrine Tartrate influence its activity compared to other sympathomimetic amines?
A2: Structural modifications on the sympathomimetic amine scaffold significantly influence its activity profile. For instance, N-methylation generally increases the potency of these compounds at adrenoreceptors []. The presence or absence of hydroxyl groups at specific positions also impacts activity. Removing a hydroxyl group can decrease both α- and β-adrenoreceptor stimulation while enhancing activity at a subtype of α-adrenoreceptors found in the rabbit heart []. These findings highlight the importance of structure-activity relationship (SAR) studies in understanding the pharmacological profiles of sympathomimetic amines like this compound.
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